molecular formula C16H21NO2S2 B5690419 N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide

N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide

Cat. No. B5690419
M. Wt: 323.5 g/mol
InChI Key: ZHLJSKJSZNHSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide (TPS) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. TPS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide is not fully understood, but it is believed to act as a charge-transporting material due to its high electron affinity and low ionization potential. This compound has been shown to form charge-transfer complexes with other organic molecules, which can improve their electrical conductivity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide is its high solubility in common organic solvents, making it easy to handle and use in lab experiments. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has a low melting point, which can make it difficult to handle at high temperatures. Additionally, this compound is sensitive to air and moisture, which can affect its stability and purity.

Future Directions

There are several future directions for the research and development of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide. One potential direction is the use of this compound as a hole-transporting material in perovskite solar cells, which have shown great promise in the field of renewable energy. This compound could also be used as a dopant in other organic semiconductors to improve their electrical properties. Additionally, further studies on the biochemical and physiological effects of this compound could lead to the development of new antimicrobial agents.

Synthesis Methods

The synthesis of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide involves the reaction of 2,6-diisopropylphenylamine with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine. The reaction results in the formation of this compound as a white solid with a yield of approximately 60-70%. The purity of this compound can be increased by recrystallization using solvents such as ethanol or acetone.

Scientific Research Applications

N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has been extensively studied for its potential use in various scientific applications. One of the primary applications of this compound is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). This compound has also been used as a dopant in polymer semiconductors to improve their electrical conductivity.

properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S2/c1-11(2)13-7-5-8-14(12(3)4)16(13)17-21(18,19)15-9-6-10-20-15/h5-12,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLJSKJSZNHSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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